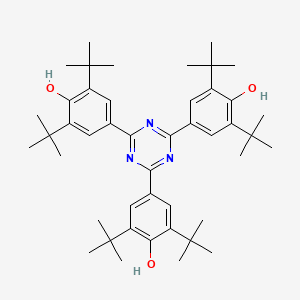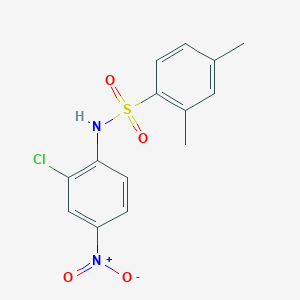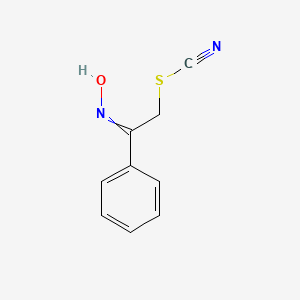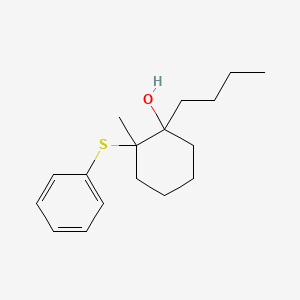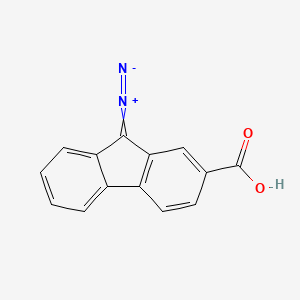![molecular formula C11H17N3O B14320389 N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide CAS No. 106017-20-3](/img/structure/B14320389.png)
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of acetophenones with imidazole derivatives using hexadecyltrimethylammonium bromide as a catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions . This method is favored for its simplicity and efficiency in producing large quantities of imidazole compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazole amines .
Aplicaciones Científicas De Investigación
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Imidazole derivatives are utilized in the production of agrochemicals, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide include:
- Clemizole (antihistaminic agent)
- Etonitazene (analgesic)
- Omeprazole (antiulcer)
- Metronidazole (antibacterial)
- Azathioprine (anti-rheumatoid arthritis)
Uniqueness
What sets this compound apart is its unique structure, which combines an imidazole ring with a prop-2-enamide group. This combination enhances its chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
106017-20-3 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-(4-imidazol-1-yl-2-methylbutan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-4-10(15)13-11(2,3)5-7-14-8-6-12-9-14/h4,6,8-9H,1,5,7H2,2-3H3,(H,13,15) |
Clave InChI |
HTPXBHTTYCVEAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN1C=CN=C1)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
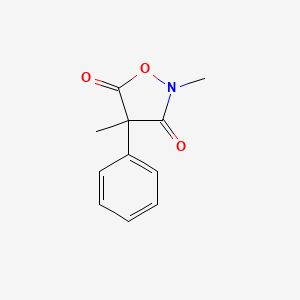
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
